tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Stereochemistry Enantiomeric purity Medicinal chemistry building blocks

tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1340494-62-3) is a chiral, bicyclic pyrrolidine carboxylic acid derivative with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. This compound belongs to the class of organoheterocyclic building blocks that serve as advanced intermediates in medicinal chemistry, particularly for the construction of conformationally constrained serine protease inhibitors and other bioactive molecules.

Molecular Formula C11H20N2O2
Molecular Weight 212.29
CAS No. 1340494-62-3
Cat. No. B3098638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
CAS1340494-62-3
Molecular FormulaC11H20N2O2
Molecular Weight212.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CCN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
InChIKeyRVRRDUVETGVTPA-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1340494-62-3) for Stereospecific Synthesis – Evidence-Based Selection Guide


tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1340494-62-3) is a chiral, bicyclic pyrrolidine carboxylic acid derivative with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound belongs to the class of organoheterocyclic building blocks that serve as advanced intermediates in medicinal chemistry, particularly for the construction of conformationally constrained serine protease inhibitors and other bioactive molecules [1]. Its defining feature is the unambiguous cis-(3aS,6aS) absolute stereochemistry, making it a single, defined enantiomer rather than a racemic or diastereomeric mixture .

Why In-Class Hexahydropyrrolo[3,2-b]pyrrole Building Blocks Cannot Substitute CAS 1340494-62-3 Without Risk


Generic substitution among hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate isomers is not scientifically valid due to critical differences in stereochemical identity and purity profile. The target compound is the defined (3aS,6aS) enantiomer, while commercially available alternatives such as CAS 885277-81-6 (unspecified stereochemistry) and CAS 1251004-04-2 (racemic cis mixture) contain varying proportions of enantiomers or diastereomers . In stereospecific syntheses—such as the construction of pyrrolidine-5,5-trans-lactam inhibitors where the (S)-proline-derived chirality at the ring junction is essential for target binding—use of a racemate or undefined mixture can lead to diminished activity, unpredictable pharmacokinetics, or failed analytical qualification of the final API intermediate [1]. Additionally, the tert-butyl carbamate protecting group differentiates this compound from benzyl carbamate analogs (e.g., CAS 1445950-86-6), which require different deprotection conditions and may be incompatible with certain downstream chemistries .

Quantitative Differentiation Evidence for tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1340494-62-3)


Defined (3aS,6aS) Enantiomeric Identity vs. Racemic cis-Mixture (CAS 1251004-04-2)

The target compound possesses unambiguous cis-(3aS,6aS) absolute stereochemistry, confirmed by the assigned InChI Key RVRRDUVETGVTPA-IUCAKERBSA-N, which encodes the specific chiral centers . In contrast, the direct comparator CAS 1251004-04-2 (cis-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate) is explicitly classified as a racemic mixture by authoritative building block databases, meaning it is a 1:1 mixture of the (3aS,6aS) and (3aR,6aR) enantiomers . For stereospecific applications, this represents a 50% contamination with the undesired enantiomer, which may exhibit different biological activity or pharmacokinetic properties.

Stereochemistry Enantiomeric purity Medicinal chemistry building blocks

Purity Specification: ≥98% vs. ≥95% Minimum Purity in Generic Alternatives

Fluorochem Ltd. specifies a minimum purity of 98% (area normalization by LC-MS or NMR) for the target compound (Product Code F620044) . In comparison, the generic, stereochemically undefined variant CAS 885277-81-6 is offered at 98% purity but without stereochemical definition , and the racemic CAS 1251004-04-2 is listed at 95% purity . The 3-percentage-point purity gap represents a measurable reduction in total organic impurities, which is critical for reactions where byproducts from impurities can cascade into complex purification challenges.

Chemical purity Quality control Building block specification

Computed Drug-Likeness Parameters: LogP 0.62 vs. Class Comparators

The target compound has a calculated octanol-water partition coefficient (cLogP) of 0.62, as reported by Fluorochem . This moderately hydrophilic value places it in a favorable range for CNS drug-like space (typically LogP 1–3 for optimal brain penetration, with values <1 often preferred for solubility). Comparatively, the racemic CAS 1251004-04-2 has a reported LogP of 0.80 . The 0.18 LogP unit difference, though modest, corresponds to an approximately 1.5-fold difference in lipophilicity, which can affect solubility, formulation, and passive membrane permeability of the final compound when this building block contributes significantly to the molecular scaffold.

Physicochemical properties LogP Drug design ADME prediction

Procurement Viability: In-Stock, Defined Lead Time vs. Discontinued Opposite Enantiomer

The target compound is actively stocked by multiple independent vendors including Fluorochem (UK), Apollo Scientific (UK), GlpBio, Aladdin Scientific, and AKSci, with UK stock available for next-day dispatch . In contrast, the opposite enantiomer (3aR,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1260590-44-0) has been listed as 'Discontinued' by at least one major European supplier (CymitQuimica) . This supply discontinuity for the antipode means that the (3aS,6aS) enantiomer is not only the stereochemically defined choice but also the more reliably procurable option for ongoing research programs.

Supply chain Availability Sourcing Procurement risk

High-Priority Application Scenarios for tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1340494-62-3)


Stereospecific Synthesis of Pyrrolidine-5,5-trans-Lactam Serine Protease Inhibitors

As established in Section 3 [Evidence Item 1], the defined (3aS,6aS) stereochemistry is essential for constructing the (S)-proline-α-methylpyrrolidine-5,5-trans-lactam scaffold. Borthwick et al. (2003) demonstrated that chirality at the ring junction directly dictates nanomolar potency against HCMV δAla protease, with the (S)-configuration at the proline-derived center being critical for Ki values in the single-digit nM range [1]. Use of racemic building block CAS 1251004-04-2 would yield a diastereomeric mixture requiring chiral resolution, reducing overall yield and complicating analytical characterization. The target compound enables direct, stereospecific incorporation into the inhibitor core.

Conformationally Constrained Fragment Library Design for Structure-Based Drug Discovery

The bicyclic pyrrolo[3,2-b]pyrrole core provides a rigid, three-dimensional scaffold with two hydrogen bond acceptors and one hydrogen bond donor (as reported in the Fluorochem datasheet [1]), making it an ideal fragment for exploring shape complementarity in enzyme active sites. The moderate LogP of 0.62 (Section 3, Evidence Item 3) supports aqueous solubility for biophysical screening (e.g., SPR, NMR fragment screening), while the defined stereochemistry ensures consistent binding mode interpretation across structure-activity relationship cycles.

Synthesis of Mitochondrial TET1 Protein-Targeting Pyrrolo[3,2-b]pyrrole Chelators

Recent research has identified the pyrrolo[3,2-b]pyrrole scaffold as a privileged structure for targeting the mitochondrial TET1 protein [1]. The tert-butyl carbamate protecting group on this building block allows selective N-deprotection under mild acidic conditions (TFA) while preserving the bicyclic core, enabling late-stage diversification with chelating moieties. The ≥98% purity specification reduces the risk of metal-chelating impurities that could confound TET1 binding assays.

Industrial-Scale cGMP Intermediate for Chiral API Manufacturing

The multi-vendor availability (≥5 active suppliers as of 2025, Section 3 Evidence Item 4) combined with the unambiguous stereochemical identity and ISO-certified manufacturing at vendors such as MolCore [1] position this compound as a viable advanced intermediate for scale-up. The MDL number MFCD08235015 enables unambiguous procurement across different suppliers, reducing the risk of cross-vendor specification mismatch during process development and technology transfer.

Quote Request

Request a Quote for tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.